5-(Azetidin-3-yl)-3-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-(azetidin-3-yl)-3-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c1-7-2-3-8(4-10(7)16(17)18)11-14-12(19-15-11)9-5-13-6-9/h2-4,9,13H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZMZNYBGBDICY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3CNC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Azetidin-3-yl)-3-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole (CAS No. 1426208-30-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, focusing on its anticancer, antimicrobial, and other pharmacological activities.
- Molecular Formula : C12H12N4O3
- Molecular Weight : 260.25 g/mol
- Density : Approximately 1.3 g/cm³
- Boiling Point : 442.5 °C
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of 1,2,4-oxadiazoles have shown significant cytotoxicity against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Induction of apoptosis |
| 5b | MDA-MB-231 | 2.41 | Cell cycle arrest at G0-G1 phase |
| 5c | U-937 | <1 | Disruption of DNA duplication machinery |
The compound demonstrated greater cytotoxic activity than doxorubicin in some studies, particularly against human childhood and adult T acute lymphoblastic leukemia cell lines (CEM-13 and MT-4) . The flow cytometry assays indicated that these compounds act in a dose-dependent manner, effectively inducing apoptosis in cancer cells .
Antimicrobial Activity
The oxadiazole scaffold has been widely explored for its antimicrobial properties. Compounds containing the oxadiazole ring have demonstrated broad-spectrum activity against various pathogens.
Table 2: Antimicrobial Activity Overview
| Compound | Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| 5-(Azetidin) | Staphylococcus aureus | 0.003 | Antibacterial |
| 5-(Azetidin) | Escherichia coli | 0.01 | Antibacterial |
| 5-(Azetidin) | Candida albicans | 0.05 | Antifungal |
Studies have shown that compounds similar to 5-(azetidin) exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some exhibiting better efficacy than traditional antibiotics . The mechanism often involves the inhibition of essential bacterial enzymes like enoyl-acyl carrier protein reductase (FabI), crucial for fatty acid synthesis .
Other Biological Activities
Beyond anticancer and antimicrobial effects, the compound has shown promise in other therapeutic areas:
- Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Analgesic : Research indicates potential analgesic effects through modulation of pain pathways.
Case Studies and Research Findings
-
Study on Anticancer Activity :
A recent study evaluated the anticancer efficacy of various oxadiazole derivatives, including the compound . It was found that structural modifications significantly enhanced biological activity, particularly against breast cancer cell lines . -
Antimicrobial Efficacy :
Another research focused on the antimicrobial properties of oxadiazole derivatives indicated that specific substitutions on the oxadiazole ring could lead to increased potency against resistant strains of bacteria . -
Mechanistic Insights :
Molecular docking studies have provided insights into how these compounds interact with target proteins involved in cancer progression and microbial resistance, suggesting pathways for further development .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs, highlighting differences in substituents and their implications:
Key Observations
Bromine in the 4-bromobenzyl analog may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), though its discontinued status limits practical applications.
Impact on Physicochemical Properties :
- Azetidine-containing derivatives (e.g., target compound, ) are expected to exhibit improved solubility in polar solvents compared to purely aromatic analogs like 3-(4-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole .
- Salts (hydrochloride, trifluoroacetate) enhance crystallinity and stability, as seen in .
Pharmacological Potential: While direct data on the target compound’s bioactivity are lacking, structurally related 1,2,4-oxadiazoles exhibit antimicrobial properties . For example, 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives show activity against Candida albicans and Staphylococcus aureus . The nitro and azetidine groups in the target compound may similarly modulate interactions with microbial enzymes.
Q & A
Q. What are the common synthetic routes and purification methods for 5-(Azetidin-3-yl)-3-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole?
The synthesis of 1,2,4-oxadiazole derivatives typically involves coupling reactions between amidoximes and activated carboxylic acid derivatives. For example, a related compound, 5-(piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole, was synthesized under standard conditions (50°C in DME) using NaH as a base, followed by purification via flash column chromatography (SiO₂, hexane:ethyl isopropanol gradient) to achieve 99% yield and >97% enantiomeric purity . Key parameters include solvent selection, catalyst/base (e.g., Cs₂CO₃ for milder conditions), and temperature optimization to minimize side reactions.
Q. How is structural characterization of this compound performed?
Multimodal analytical techniques are essential:
- NMR spectroscopy : ¹H, ¹³C, and ¹⁹F NMR confirm substituent positions and purity. For example, in a structurally similar oxadiazole, distinct aromatic proton signals at δ 7.5–8.0 ppm and azetidine ring protons at δ 3.0–4.0 ppm were observed .
- HRMS : Validates molecular formula (e.g., C₁₀H₉BrN₂O for a brominated analog) .
- Chiral analysis : Supercritical fluid chromatography (SFC) resolves enantiomers, critical for biological activity studies .
- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) refines crystal structures, though challenges arise with nitro group electron density .
Q. Why is the 1,2,4-oxadiazole core significant in medicinal chemistry?
The 1,2,4-oxadiazole ring enhances metabolic stability and bioavailability due to its aromaticity and hydrogen-bonding capacity. It is a privileged scaffold in drug candidates targeting apoptosis (e.g., TIP47 protein binding ), nicotinic receptors , and antimicrobial agents . Substituents like the 3-nitrophenyl group influence electron-withdrawing effects, modulating reactivity and target affinity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
SAR for 1,2,4-oxadiazoles reveals:
- 5-position substituents : Bulky groups (e.g., azetidin-3-yl) improve target engagement. Replacing phenyl with pyridyl in the 3-position increased apoptosis-inducing activity in T47D breast cancer cells .
- Nitro group role : The 3-nitro moiety in 4-methyl-3-nitrophenyl enhances electrophilicity, potentially facilitating covalent binding to cysteine residues in targets like kinases .
- Methodology : High-throughput caspase assays and flow cytometry (e.g., G₁ phase arrest analysis) quantify apoptotic effects .
Q. What experimental strategies address contradictions in biological activity data?
Discrepancies in cytotoxicity (e.g., activity in breast cancer cells but not others ) may arise from:
- Cell line variability : Differences in receptor expression (e.g., TIP47 levels) require validation via Western blotting or CRISPR knockout.
- Assay conditions : Optimize incubation time (e.g., 48–72 hours for apoptosis assays) and serum concentration to avoid false negatives.
- Metabolic stability : Liver microsome assays assess compound degradation rates, which may explain inconsistent in vivo/in vitro results .
Q. How can crystallographic refinement challenges be mitigated for nitro-containing oxadiazoles?
Nitro groups cause disordered electron density, complicating SHELX-based refinement. Strategies include:
Q. What are the best practices for optimizing synthetic yields of azetidine-containing oxadiazoles?
Key factors:
- Catalyst screening : Cs₂CO₃ vs. NaH affects reaction speed and byproduct formation. For example, Cs₂CO₃ achieved 90% yield in a borane-complexed oxadiazole synthesis .
- Protecting groups : Use Boc or trifluoroacetyl to stabilize the azetidine ring during coupling .
- Workup : Gradient elution in chromatography (e.g., hexane:ethyl acetate) resolves polar intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
